REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]1[CH2:9][CH2:10][N:11]([c:14]2[cH:15][c:16]([F:27])[c:17]3[c:18]([s:19][c:20]([C:23]([NH2:24])=[O:25])[c:21]3[NH2:22])[cH:26]2)[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:28].[CH2:33]1[O:34][CH2:35][CH2:36][O:37][CH2:38]1.[Cl:30][CH2:31][Cl:32].[ClH:29]>>[NH2:7][CH:8]1[CH2:9][CH2:10][N:11]([c:14]2[cH:15][c:16]([F:27])[c:17]3[c:18]([s:19][c:20]([C:23]([NH2:24])=[O:25])[c:21]3[NH2:22])[cH:26]2)[CH2:12][CH2:13]1
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Name
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CC(C)(C)OC(=O)NC1CCN(c2cc(F)c3c(N)c(C(N)=O)sc3c2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2cc(F)c3c(N)c(C(N)=O)sc3c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NC(=O)c1sc2cc(N3CCC(N)CC3)cc(F)c2c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |